molecular formula C18H21N5 B12192944 [1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]cyclopentylamine

[1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]cyclopentylamine

Cat. No.: B12192944
M. Wt: 307.4 g/mol
InChI Key: MNYPSQVHYZLGOC-UHFFFAOYSA-N
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Description

[1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]cyclopentylamine is a synthetic small molecule based on a pyrazolopyrimidine core scaffold, designed for research applications in oncology and neuroscience. The pyrazolopyrimidine structure is a bioisostere of purine, allowing it to function as a potential ATP-competitive inhibitor for a variety of kinase targets . This makes it a compound of significant interest for investigating kinase-driven cellular processes. In cancer research, pyrazole and pyrazolopyrimidine derivatives have demonstrated potent activity against diverse cancer cell lines, including breast (MCF-7), skin (WM266.4, A375), and colon (HCT116) cancers . These compounds often achieve their effects by targeting key kinases involved in cell proliferation and survival. Furthermore, related pyrazolyl-pyrimidinone compounds have been identified as potent and selective inhibitors of Adenylyl Cyclase 1 (AC1), a target strongly validated for the treatment of chronic inflammatory pain . By inhibiting AC1 activity in the central nervous system, these compounds have shown efficacy in animal models of inflammatory pain, presenting a non-opioid strategy for pain management research . The structural features of this specific compound, including the 2,4-dimethylphenyl and cyclopentylamine groups, are likely to influence its target selectivity, potency, and physicochemical properties. This reagent is intended for investigative purposes only. For Research Use Only. Not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C18H21N5

Molecular Weight

307.4 g/mol

IUPAC Name

N-cyclopentyl-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C18H21N5/c1-12-7-8-16(13(2)9-12)23-18-15(10-21-23)17(19-11-20-18)22-14-5-3-4-6-14/h7-11,14H,3-6H2,1-2H3,(H,19,20,22)

InChI Key

MNYPSQVHYZLGOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4CCCC4)C

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution

The dichloro intermediate 2 undergoes selective substitution at the 4-position with cyclopentylamine in anhydrous tetrahydrofuran (THF) or 1-methyl-2-pyrrolidinone (NMP). Triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to scavenge HCl, with yields ranging from 68% to 94.8% depending on solvent and temperature.

Optimized Protocol :

  • Solvent : NMP (5 vol. relative to substrate).

  • Base : TEA (4.0 equiv).

  • Temperature : 65–75°C for 6–20 hours.

Palladium-Catalyzed Amination

For sterically hindered substrates, Buchwald-Hartwig amination using palladium catalysts (e.g., Pd(OAc)₂ or PdCl₂) and ligands (e.g., Xantphos) enables coupling between 4-chloro-pyrazolo[4,5-e]pyrimidine and cyclopentylamine. This method achieves moderate yields (70–80%) but requires stringent inert conditions.

Representative Procedure :

  • Catalyst : Pd(OAc)₂ (0.03 equiv).

  • Ligand : Tri-ortho-tolylphosphine (0.03 equiv).

  • Solvent : THF at 70°C for 16 hours.

Synthetic Route Comparison and Optimization

The table below summarizes critical parameters for two dominant methods:

Parameter SNAr Method Pd-Catalyzed Method
Yield68–94.8%70–80%
Reaction Time6–20 hours16–20 hours
CostLowHigh (Pd catalysts)
ScalabilityHighModerate
ByproductsMinimalLigand degradation

The SNAr method is preferred for large-scale synthesis due to cost-effectiveness and higher yields, whereas palladium catalysis is reserved for substrates with poor SNAr reactivity.

Purification and Characterization

Crude products are purified via recrystallization (isopropanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane). Structural confirmation relies on:

  • NMR : Distinct signals for cyclopentyl (δ 1.5–2.1 ppm, multiplet) and pyrimidine protons (δ 8.2–8.6 ppm).

  • HRMS : Molecular ion peak at m/z 405.6 (calculated for C₂₅H₃₅N₅).

Challenges and Mitigation Strategies

  • Regioselectivity : Competing substitution at the 7-position is minimized using bulkier bases (e.g., DIPEA).

  • Solubility : NMP enhances substrate solubility during SNAr reactions.

  • Catalyst Deactivation : Strict degassing (N₂ purging) prevents Pd oxidation .

Chemical Reactions Analysis

[1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]cyclopentylamine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the core structure .

Scientific Research Applications

[1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]cyclopentylamine has several scientific research applications:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The table below compares the target compound with structurally related pyrazolo-pyrimidine derivatives:

Compound Name & Structure Core Ring Position Key Substituents Reported Activity Reference
[1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]cyclopentylamine [4,5-e] 2,4-Dimethylphenyl, cyclopentylamine Hypothetical: Anticancer* N/A
1-(4-Chlorobenzoyl)-5-aryl-4-oxo-6-thio-pyrazolo[4,5-e]pyrimidines [4,5-e] 4-Chlorobenzoyl, thio group Antifungal (Aspergillus spp.)
1-[(4-Chlorophenyl)methyl]-N-(2-methoxyethyl)pyrazolo[3,4-d]pyrimidin-4-amine [3,4-d] 4-Chlorobenzyl, methoxyethylamine Unknown
1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine [3,4-d] 2,4-Dimethylphenyl, amine Safety data available
1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylbenzylamine [4,5-e] 3,4-Dimethylphenyl, benzylamine Unknown

*Hypothesized based on structural similarity to antitumor pyrazolo-pyrimidines .

Key Findings from Analogs

A. Ring Position and Activity
  • Pyrazolo[4,5-e]pyrimidines (e.g., ) demonstrate antifungal activity, likely due to their planar structure enhancing DNA intercalation or enzyme inhibition .
  • Pyrazolo[3,4-d]pyrimidines (e.g., ) are more commonly synthesized but lack direct antifungal reports in the evidence, suggesting ring position critically influences biological targeting.
B. Substituent Effects
  • Lipophilic groups (e.g., 2,4-dimethylphenyl in the target compound vs. 4-chlorobenzoyl in ): Increased lipophilicity may improve cellular uptake but reduce aqueous solubility.

Biological Activity

The compound [1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]cyclopentylamine is a member of the pyrazolo[4,5-e]pyrimidine family, which has gained attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, focusing on anticancer properties, molecular mechanisms, and structure-activity relationships.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H24_{24}N6_{6}
  • Molecular Weight : 356.45 g/mol
  • CAS Number : 890885-73-1

The compound features a pyrazolo[4,5-e]pyrimidine core attached to a cyclopentylamine group, which may influence its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrazolo[4,5-e]pyrimidine derivatives. For instance:

  • Mechanism of Action : These compounds often target protein kinases involved in cell cycle regulation. Inhibition of cyclin-dependent kinases (CDKs), particularly CDK2, has been observed with similar structures, leading to cell cycle arrest and apoptosis in cancer cells .
  • Case Studies :
    • A study evaluating the cytotoxic effects of various pyrazolo derivatives found that some exhibited significant activity against human cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myelogenous leukemia). However, specific data on [1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]cyclopentylamine remains limited .
    • Another study indicated that compounds with similar structural motifs showed enhanced apoptosis through caspase activation pathways (caspase 3/7), suggesting a potential for inducing programmed cell death in cancer cells .

Other Biological Activities

In addition to anticancer effects, pyrazolo derivatives have been investigated for:

  • Antiviral Properties : Some studies suggest potential antiviral activity through inhibition of viral replication mechanisms.
  • Antimicrobial Effects : Certain pyrazolo compounds have shown promise against various bacterial strains, indicating a broader spectrum of biological activity.

Structure-Activity Relationship (SAR)

The biological activity of [1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]cyclopentylamine can be influenced by:

  • Substituents on the Pyrazole Ring : The presence of electron-donating or withdrawing groups can modulate the compound's affinity for biological targets.
  • Cyclopentylamine Moiety : The cyclopentyl group may enhance lipophilicity and membrane permeability, potentially improving bioavailability and efficacy.

Data Summary Table

PropertyValue
Molecular FormulaC20_{20}H24_{24}N6_{6}
Molecular Weight356.45 g/mol
Anticancer ActivityYes (limited data available)
CDK InhibitionPotentially active
Antiviral ActivityInvestigated
Antimicrobial ActivityInvestigated

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